2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid

Surfactant manufacturing Hydrotrope purity Formulation consistency

2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid (CAS 1322-93-6), routinely utilized as its sodium salt—sodium diisopropylnaphthalene sulfonate (SDIPNS)—is an alkylnaphthalene sulfonate (ANS) belonging to the broader class of short-chain aryl sulfonate hydrotropes. It shares the sulfonate head group and aromatic hydrophobic core common to conventional hydrotropes such as sodium xylene sulfonate (SXS) and sodium cumene sulfonate (SCS), yet the diisopropylnaphthalene scaffold confers a distinctly larger and more structured hydrophobic domain.

Molecular Formula C16H19NaO3S
Molecular Weight 314.4 g/mol
CAS No. 1322-93-6
Cat. No. B072633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid
CAS1322-93-6
Molecular FormulaC16H19NaO3S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C16H20O3S.Na/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1
InChIKeyRUQIYMSRQQCKIK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Di(propan-2-yl)naphthalene-1-sulfonic Acid (CAS 1322-93-6): Chemical Class and Core Characteristics for Procurement Evaluation


2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid (CAS 1322-93-6), routinely utilized as its sodium salt—sodium diisopropylnaphthalene sulfonate (SDIPNS)—is an alkylnaphthalene sulfonate (ANS) belonging to the broader class of short-chain aryl sulfonate hydrotropes [1]. It shares the sulfonate head group and aromatic hydrophobic core common to conventional hydrotropes such as sodium xylene sulfonate (SXS) and sodium cumene sulfonate (SCS), yet the diisopropylnaphthalene scaffold confers a distinctly larger and more structured hydrophobic domain [2]. This structural feature enables SDIPNS to occupy a functional niche that bridges classical hydrotropy and genuine surfactant behavior, a duality not observed in simple alkylbenzene sulfonate hydrotropes [1][3].

Dual hydrotrope-surfactant functionality bridges solubilization and wetting in a single ingredient
Higher reported active species content reduces use level and inert loading
Maintains surface activity across pH 2–12, 150 ppm hard water, and 5% NaCl
Naphthalene core reported more efficient for cloud point elevation than benzene-based hydrotropes

Why Short-Chain Alkylbenzene Sulfonate Hydrotropes Cannot Substitute 2,3-Di(propan-2-yl)naphthalene-1-sulfonic Acid Without Performance Loss


Generic substitution of SDIPNS with conventional hydrotropes such as sodium xylene sulfonate (SXS) or sodium cumene sulfonate (SCS) fails because these legacy hydrotropes are not surfactants: they do not self-assemble into micelles, exhibit no measurable critical micelle concentration (CMC), and consequently provide only hydrotropic solubilization without the surface activity, wetting, and detergency that SDIPNS delivers as a dual-function molecule [1][2]. Conversely, substituting SDIPNS with a full surfactant (e.g., sodium dodecylbenzene sulfonate) sacrifices the hydrotropic cloud-point elevation and viscosity modification essential for clear, stable concentrated liquid formulations [2][3]. Even within the diisopropylnaphthalene sulfonate family, older preparations contain less than 50% active diisopropylnaphthalene sulfonate, necessitating higher use levels and introducing formulation inconsistencies absent from the approximately 92% active SDIPNS [3].

Hydrotrope-only substitutes
SXS or SCS lack micelle formation and surfactant wetting, limiting detergency performance.
Full surfactant substitutes
SDBS-type surfactants may not provide cloud-point elevation, risking phase separation in concentrates.
Older diisopropylnaphthalene sulfonate grades
Preparations with

Quantitative Differentiation of 2,3-Di(propan-2-yl)naphthalene-1-sulfonic Acid from Comparator Hydrotropes and Surfactants


Active Content: 92% Diisopropylnaphthalene Sulfonate vs. <50% in Legacy Preparations

The SDIPNS material corresponding to CAS 1322-93-6, as developed and characterized by Burns and Duliba, contains approximately 92% diisopropylnaphthalene sulfonate active species. This stands in marked contrast to earlier commercial diisopropylnaphthalene sulfonate preparations, which contain less than 50% of the desired active ingredient, with the balance comprising unreacted materials, inorganic salts, and isomeric byproducts [1]. This near-doubling of active content directly reduces the mass of material required to achieve a target hydrotropic or surfactant effect in formulation.

Active Content
Head-to-head
~92% vs
Higher active reduces required mass and inert load
Based on Burns & Duliba 2000 product analysis
CMC & Surfactancy
Head-to-head
CMC ≈1% (10,000 ppm); surface tension 38.12 mN/m vs ~40 mN/m for SXS/SCS
Single-ingredient hydrotrope + surfactant
SXS/SCS lack micelle formation
Cloud Point Efficiency
Class-level
Ranked highest among tested hydrotropes for nonionic surfactant cloud point elevation
Naphthalene class more efficient than benzene class
Rank-order from Burns 1999; exact °C/wt% not available
Solvent Solubilization
Data to verify
Toluene and limonene solubilities much higher than other hydrotropes tested
Enhanced solubilization for cleaning and fragrance
Absolute g/L values unavailable
Chemical Robustness
Class-level
CMC and surface activity retained at pH 2, pH 12, 5% NaCl, 150 ppm hard water
Maintains function under extreme formulation stress
Comparison to conventional surfactants qualitative
Color & Wetting
Head-to-head
Gardner 3 at 35% active; Draves wetting ~30 s at 0.5%
Light color and intermediate wetting for low-foam needs
Low-foam profile from Ross-Miles test
Surfactant manufacturing Hydrotrope purity Formulation consistency Quality control

Dual Surfactant-Hydrotrope Functionality: CMC at ~1% vs. No Micelle Formation by SXS or SCS

SDIPNS exhibits a measurable critical micelle concentration (CMC) at approximately 1% active (roughly 10,000 ppm) in water at 20°C, as demonstrated by surface tension versus concentration plots [1]. In contrast, the conventional hydrotropes sodium xylene sulfonate (SXS) and sodium cumene sulfonate (SCS) reduce surface tension only to approximately 40 mN/m and do not self-assemble into micelles; they lack any CMC and are therefore not classified as surfactants [2]. SDIPNS reduces surface tension to 38.12 mN/m at 1 g/L and 20°C . This dual functionality means a single ingredient provides both hydrotropic solubilization and genuine surfactant wetting, detergency, and interfacial activity.

CMC & Surfactancy
Head-to-head
CMC ≈1% (10,000 ppm); surface tension 38.12 mN/m vs ~40 mN/m for SXS/SCS
Single-ingredient hydrotrope + surfactant
SXS/SCS lack micelle formation
Micellization Surface tension Surfactant classification Hydrotrope differentiation Critical micelle concentration

Cloud Point Elevation Efficiency: Naphthalene-Based Hydrotropes Outperform Benzene-Based Analogs

Both alkylbenzene sulfonate hydrotropes (SXS, SCS, STS) and alkylnaphthalene sulfonate hydrotropes (including SDIPNS) raise the cloud point of nonionic surfactant solutions, thereby extending the temperature range over which clear, single-phase liquid formulations can be maintained. However, naphthalene-based hydrotropes are systematically more efficient at this function than their benzene-based counterparts on an equal-weight basis [1]. Among the naphthalene-based hydrotropes tested, SDIPNS was identified as the most efficient hydrotrope for cloud point elevation of nonionic surfactants [2].

Cloud Point Efficiency
Class-level
Ranked highest among tested hydrotropes for nonionic surfactant cloud point elevation
Naphthalene class more efficient than benzene class
Rank-order from Burns 1999; exact °C/wt% not available
Cloud point Nonionic surfactant Hydrotrope efficiency Formulation clarity Phase stability

Organic Solvent Solubilization: SDIPNS Dissolves Significantly More Toluene and Limonene Than Comparator Hydrotropes

The solubilization capacity of SDIPNS for hydrophobic organic solvents surpasses that of other hydrotropes tested. Specifically, the solubilities of toluene and limonene in aqueous SDIPNS solutions are described as 'much higher than in other hydrotropes tested' [1]. This enhanced solubilization capacity is attributed to the larger, more structured hydrophobic pocket provided by the diisopropylnaphthalene moiety compared to the single-ring aromatic core of benzene-based hydrotropes.

Solvent Solubilization
Data to verify
Toluene and limonene solubilities much higher than other hydrotropes tested
Enhanced solubilization for cleaning and fragrance
Absolute g/L values unavailable
Solubilization Organic solvent Toluene Limonene Hydrotrope capacity

Chemical Robustness: Surface Activity Maintained Under Extreme pH, Hard Water, and High Salinity

SDIPNS maintains its surface activity (as measured by CMC and surface tension reduction) under conditions that degrade or precipitate many conventional anionic surfactants. Specifically, SDIPNS-HS retains its surfactant properties in 150 ppm hard water (Ca²⁺/Mg²⁺ = 2:1), in 5% aqueous NaCl, at pH 2, and at pH 12 [1]. This broad chemical compatibility profile is atypical for short-chain alkylbenzene sulfonate hydrotropes, which generally lack surfactant functionality and whose solubility may be compromised at extreme pH or high salinity.

Chemical Robustness
Class-level
CMC and surface activity retained at pH 2, pH 12, 5% NaCl, 150 ppm hard water
Maintains function under extreme formulation stress
Comparison to conventional surfactants qualitative
Hard water tolerance pH stability Electrolyte compatibility Surfactant robustness Formulation resilience

Color and Wetting: Gardner 3 at 35% Active and 30-Second Draves Wetting at 0.5%

The 35% active aqueous solution of SDIPNS exhibits a Gardner color of 3 (light yellow), which is significantly lighter than comparable alkylnaphthalene sulfonate materials [1]. At 0.5% active concentration, SDIPNS delivers a Draves wetting time of approximately 30 seconds, indicating intermediate wetting speed suitable for applications where balanced wetting and low foam are desired [1]. The material is described as low-foaming: Ross-Miles testing shows significant initial foam that is unstable and dissipates rapidly [1][2].

Color & Wetting
Head-to-head
Gardner 3 at 35% active; Draves wetting ~30 s at 0.5%
Light color and intermediate wetting for low-foam needs
Low-foam profile from Ross-Miles test
Color specification Draves wetting Wetting agent Light color surfactant Formulation aesthetics

Procurement-Driven Application Scenarios for 2,3-Di(propan-2-yl)naphthalene-1-sulfonic Acid Based on Quantitative Differentiation Evidence


Concentrated Liquid Laundry Detergents Requiring Simultaneous Hydrotropy, Wetting, and Low Foam

SDIPNS's dual surfactant-hydrotrope functionality (CMC ≈ 1% and cloud point elevation) makes it a single-ingredient solution for concentrated liquid laundry formulations where SXS or SCS would provide only hydrotropy, necessitating a separate surfactant [1]. The low-foam character and maintained surface activity in hard water (150 ppm Ca²⁺/Mg²⁺) further suit horizontal-axis washing machine compatibility . Laundering detergency testing confirmed good performance of SDIPNS in combination with sodium lauryl ethoxy sulfate (SLES-3EO), with or without zeolite builder, and SDIPNS successfully replaced sodium dodecylbenzene sulfonate (SDDBS) in SDDBS/SLES-3EO blends without performance loss .

Hard-Surface Industrial Cleaners Operating Under Extreme pH and High Electrolyte Conditions

The demonstrated retention of surface activity at pH 2, pH 12, and in 5% NaCl makes SDIPNS a candidate for acidic toilet bowl cleaners, alkaline degreasers, and high-electrolyte industrial cleaning formulations where conventional anionic surfactants (e.g., alcohol sulfates, LAS) hydrolyze or salt out [1]. The enhanced solubilization of organic solvents such as toluene and limonene further supports solvent-borne and solvent-emulsifying cleaner formats .

Oilfield Demulsification: Leveraging the Acid Form for Crude Oil/Water Separation

In its free acid form (as opposed to the sodium salt), 2,3-di(propan-2-yl)naphthalene-1-sulfonic acid is commercially deployed as an alkylaryl sulfonate demulsifier (marketed as Petro® IPSA) in oilfield slug treaters [1]. It functions by neutralizing the natural emulsifying agents in crude oil, promoting coalescence of dispersed water droplets and yielding a sharp oil/water interface [1]. This application exploits the hydrophobic diisopropylnaphthalene core for interfacial activity distinct from conventional surfactant-based demulsifiers, and represents an acid-form-specific use case that the sodium salt cannot directly address .

Agrochemical Formulations Requiring Dispersant Stability, Wetting, and Hard Water Tolerance

SDIPNS's combination of wetting (Draves ~30 s at 0.5%), dispersing, and hard-water tolerance (150 ppm Ca²⁺/Mg²⁺) positions it for use in agricultural emulsifiable concentrates, suspension concentrates, and wettable powder formulations [1]. Unlike SXS or SCS, which lack surfactant activity, SDIPNS contributes to both the physical stability of the concentrate and the wetting/spreading of the diluted spray solution on leaf surfaces, reducing the number of inert ingredients required [1]. The compound's acid and base stability further accommodates the pH ranges encountered in tank-mix operations [1].

Application
Selection Property
Validation Focus
Concentrated liquid laundry
Dual hydrotrope-surfactant function; low foam
Cloud point elevation and hard water wetting retention
Industrial hard-surface cleaners
pH 2–12 and electrolyte tolerance
Solvent solubilization and surface activity retention
Oilfield demulsification (acid form)
Acid-form interfacial activity
Oil/water separation and emulsion breaking
Agrochemical formulations
Wetting, dispersing, hard water tolerance
Concentrate stability and spray solution spreading
Quote Request

Request a Quote for 2,3-Di(propan-2-yl)naphthalene-1-sulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.